Gosogliptin is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor developed in Russia for the treatment of type 2 diabetes mellitus (T2DM) [, , , ]. It belongs to the class of incretin mimetics, which work by enhancing the activity of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) []. These hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion from pancreatic beta cells and suppressing glucagon secretion from pancreatic alpha cells [].
The synthesis of Gosogliptin involves multiple steps, primarily beginning with the preparation of pyrrolidine and piperazine intermediates. A key synthetic route includes the formation of (3,3-difluoro-1-pyrrolidinyl) { (2S,4S)-4- [4- (2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanone. The synthesis typically employs organic solvents and catalysts to facilitate the reactions, ensuring high purity and yield suitable for pharmaceutical applications .
Gosogliptin's molecular structure is characterized by its unique arrangement of atoms which contributes to its biological activity. The compound features a difluoropyrrolidine core linked to a piperazine moiety. Its chemical formula is , and it has a molecular weight of approximately 303.32 g/mol.
Gosogliptin can participate in various chemical reactions, including:
The outcomes of these reactions depend on the specific conditions applied, including temperature, solvent choice, and reaction time .
Gosogliptin exerts its pharmacological effects primarily through the inhibition of dipeptidyl peptidase-4. This inhibition leads to increased levels of incretin hormones, which are pivotal in regulating glucose metabolism:
This mechanism results in improved glycemic control in patients with type 2 diabetes mellitus .
Gosogliptin exhibits several important physical and chemical properties:
Gosogliptin's primary application lies in the treatment of type 2 diabetes mellitus. Its role as a dipeptidyl peptidase-4 inhibitor positions it alongside other medications in this class, providing an alternative therapeutic option for managing blood glucose levels.
The introduction of DPP-4 inhibitors marked a paradigm shift in type 2 diabetes management by targeting the incretin system. Sitagliptin (2006) became the first FDA-approved agent in this class, demonstrating that enzymatic inhibition of DPP-4 could effectively potentiate endogenous glucagon-like peptide-1 (GLP-1) activity. This mechanism offered glucose-dependent insulin secretion with minimal hypoglycemia risk—a significant advantage over sulfonylureas. Subsequent agents like vildagliptin (2007), saxagliptin (2009), and linagliptin (2011) expanded the pharmacological landscape, collectively achieving substantial market penetration (>$7 billion annually) by 2016 [1] [3]. The drug class filled a critical niche as second-line therapy after metformin failure, particularly for patients requiring weight-neutral treatments without cardiovascular risks. By the mid-2010s, research focused on novel compounds with improved pharmacokinetics or combination therapies, creating the developmental context for gosogliptin [1] [9].
Table 1: Evolution of Key DPP-4 Inhibitors
Compound | Approval Year | Primary Developer | Structural Class | Selectivity vs. DPP-8/9 |
---|---|---|---|---|
Sitagliptin | 2006 | Merck & Co. | β-Amino acid-based | >2,600-fold |
Saxagliptin | 2009 | Bristol-Myers Squibb | Cyanopyrrolidine | >400-fold |
Linagliptin | 2011 | Boehringer Ingelheim | Xanthine-based | >10,000-fold |
Gosogliptin | 2015 (Russia) | Pfizer/SatRx | Pyrrolidine-derived | >100-fold |
Data compiled from [1] [3] [9]
Gosogliptin (PF-00734200) emerged from structure-based drug design targeting the catalytic site of DPP-4. Its core structure features a (3S,5S)-5-(3,3-difluoropyrrolidine-1-carbonyl)pyrrolidin-3-yl moiety linked to a pyrimidine-piperazine group, optimizing interactions with key subsites (S1, S2, and S2 extensive pockets) of the enzyme. X-ray crystallography (PDB ID: 3F8S) revealed that the difluoropyrrolidide moiety anchors into the hydrophobic S1 pocket via interactions with residues Tyr631, Ser630, and Tyr662. Simultaneously, the pyrimidine group engages in π-π stacking with Phe357 in the S2 pocket, enhancing selectivity over other prolyl peptidases [2] [4] [8]. This design achieved:
Pfizer optimized gosogliptin through iterative medicinal chemistry to balance potency, selectivity, and pharmacokinetics. Lead optimization focused on:
Table 2: Preclinical Pharmacokinetic Profile of Gosogliptin
Species | Half-life (h) | Bioavailability (%) | DPP-4 Inhibition EC₅₀ (ng/mL) | Renal Excretion (%) |
---|---|---|---|---|
Rat | 2.5 | 109 | 10 | 30.8 |
Dog | 2.9 | 95 | 15 | 28.5 |
Cynomolgus Monkey | 7.6 | 71 | 8 | Not reported |
Human (projected) | 63.5 | >90 | 10 | 76.8 |
In vivo studies demonstrated dose-dependent DPP-4 inhibition:
Phase 1 trials established gosogliptin’s human pharmacokinetics and pharmacodynamics. Single ascending doses (20–500 mg) in healthy volunteers showed:
Renal excretion accounted for 76.8% of elimination, prompting dedicated studies in renal impairment. A Phase 1 trial (NCT00602472) revealed reduced clearance in moderate-severe renal insufficiency, necessitating dose adjustments for future trials [5] [10].
Phase 2 trials evaluated efficacy in type 2 diabetes:
A 12-week add-on trial (NCT00856934) with metformin demonstrated significant HbA1c reductions (–0.79% at 20 mg, –0.92% at 30 mg) but no dose-response differentiation, leading Pfizer to advance 20 mg as the optimal dose for Phase 3. The compound progressed to Russian Phase 3 trials (NCT02773238) comparing it with vildagliptin, though global development was deprioritized after Pfizer’s pipeline restructuring [2] [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7